molecular formula C20H25NO4 B012441 1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- CAS No. 106287-92-7

1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-

Cat. No. B012441
M. Wt: 343.4 g/mol
InChI Key: OWWZKHOBMDDUBP-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is a synthetic derivative of the natural plant hormone, indole-3-acetic acid (IAA). It is commonly referred to as 2-oxo-IAA and has been extensively studied for its potential use in agricultural and horticultural applications.

Mechanism Of Action

The mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is similar to that of natural 1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. It binds to specific receptors in plant cells, which leads to the activation of various signaling pathways. This ultimately results in changes in gene expression and cellular metabolism, leading to the observed physiological effects.

Biochemical And Physiological Effects

2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been shown to have a variety of biochemical and physiological effects on plants. It can stimulate cell division and elongation, increase chlorophyll content, and enhance photosynthetic efficiency. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can increase the activity of antioxidant enzymes, which helps to protect plants from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in lab experiments is its availability and ease of synthesis. Additionally, it has been shown to be effective at low concentrations, which reduces the risk of toxicity to plants. However, one limitation is that the effects of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can vary depending on the plant species and environmental conditions, which can make it difficult to generalize findings.

Future Directions

There are several future directions for research on 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. One area of interest is the potential use of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in the production of biofuels, as it has been shown to stimulate the growth of microalgae and other biomass crops. Additionally, further research is needed to better understand the mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- and how it interacts with other plant hormones. Finally, there is a need for more studies on the potential environmental impacts of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-, particularly in terms of its persistence in soil and water systems.

Synthesis Methods

The synthesis of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- involves the condensation reaction between 2-cyclohexyl-2-oxoacetic acid and 5-methoxy-2-methylindole-3-acetaldehyde. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been studied extensively for its potential use in plant growth regulation. It has been shown to promote plant growth, increase root development, and enhance stress tolerance in a variety of plant species. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been investigated for its potential use in the production of biofuels, as it can stimulate the growth of microalgae and other biomass crops.

properties

CAS RN

106287-92-7

Product Name

1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

2-[1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methylindol-3-yl]acetic acid

InChI

InChI=1S/C20H25NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,23,24)

InChI Key

OWWZKHOBMDDUBP-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O

Canonical SMILES

CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O

Other CAS RN

106287-92-7

synonyms

1-(2-Cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid

Origin of Product

United States

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